
2-(4-Fluorophenyl)benzaldehyde
Descripción general
Descripción
2-(4-Fluorophenyl)benzaldehyde, also known as o-fluorobenzaldehyde, is a chemical compound that is used in the synthesis of various organic compounds. It is a colorless solid that is soluble in common organic solvents. It is a versatile starting material for a variety of applications in the synthesis of organic compounds, particularly in the synthesis of pharmaceuticals. It has been used in the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and antifungal agents.
Aplicaciones Científicas De Investigación
Synthesis of Thiazole-based Schiff Base Derivatives
“2-(4-Fluorophenyl)benzaldehyde” is used in the synthesis of Thiazole-based Schiff base derivatives . These compounds have significant pharmacological potential and can modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Antibacterial Activity
Thiazole-based Schiff base compounds, synthesized using “2-(4-Fluorophenyl)benzaldehyde”, have shown good activities towards Gram-negative E. coli and Gram-positive S. aureus . This suggests that these compounds could be used as potential antibacterial therapeutics .
Antioxidant Activity
These compounds also displayed better DPPH radical scavenging potency, indicating their potential as antioxidants . This is particularly important in the prevention of diseases that are caused by oxidative stress .
Synthesis of Benzimidazole Derivatives
“2-(4-Fluorophenyl)benzaldehyde” is used in the synthesis of benzimidazole derivatives . Benzimidazoles are important heterocyclic compounds in chemical sciences due to their well-known applications and interesting biological activity profile .
Synthesis of Thiosemicarbazone Derivatives
This compound is also used in the synthesis of thiosemicarbazone derivatives . Thiosemicarbazones are biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .
Nucleophilic Aromatic Substitution
“2-(4-Fluorophenyl)benzaldehyde” can undergo nucleophilic aromatic substitution reactions . This is a fundamental reaction in organic chemistry and is widely used in the synthesis of various organic compounds .
Mecanismo De Acción
Target of Action
2-(4-Fluorophenyl)benzaldehyde is a type of benzaldehyde that has shown potent antifungal activity . The primary targets of this compound are the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the fungal cells from oxidative stress. By disrupting these antioxidation systems, 2-(4-Fluorophenyl)benzaldehyde inhibits fungal growth .
Mode of Action
The compound interacts with its targets by destabilizing the cellular redox homeostasis of the fungi . This disruption leads to an increase in oxidative stress within the fungal cells, which can inhibit their growth and proliferation . The compound’s effectiveness as an antifungal agent increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The affected biochemical pathway primarily involves the cellular antioxidation systems of fungi . When 2-(4-Fluorophenyl)benzaldehyde disrupts these systems, it leads to an imbalance in the redox state of the fungal cells. This imbalance can cause damage to various cellular components, including proteins, lipids, and DNA, thereby inhibiting the growth and proliferation of the fungi .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, which is a critical factor in its effectiveness as a therapeutic agent .
Result of Action
The primary result of the action of 2-(4-Fluorophenyl)benzaldehyde is the inhibition of fungal growth . By disrupting the cellular antioxidation systems of fungi, the compound causes an increase in oxidative stress within the fungal cells. This stress can lead to damage to various cellular components and inhibit the growth and proliferation of the fungi .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENDTDXVOJYDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362619 | |
| Record name | 2-(4-Fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)benzaldehyde | |
CAS RN |
192863-46-0 | |
| Record name | 2-(4-Fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192863-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



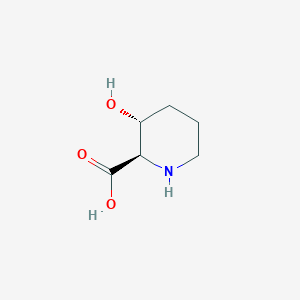
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)
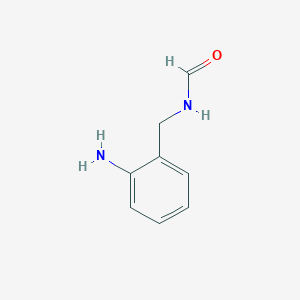
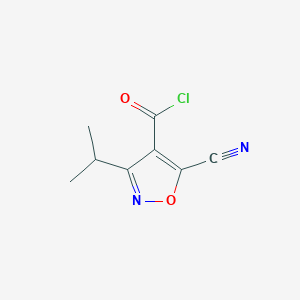
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)



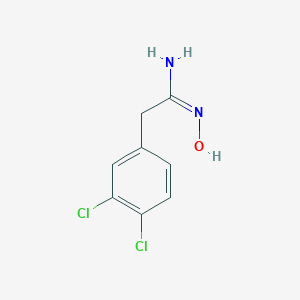


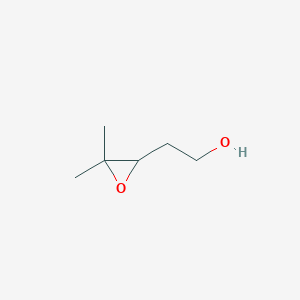
![1,5-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B66982.png)
